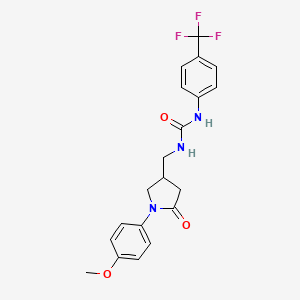![molecular formula C20H20N2OS B2458299 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956706-93-7](/img/structure/B2458299.png)
3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a novel organic compound that has recently been studied for its potential applications in organic synthesis and scientific research. This compound has a unique structure that contains a pyrazole ring, a phenyl group, and a butylsulfanyl group, which makes it an interesting molecule for further exploration. This compound has been found to have a wide range of applications, from being used as a starting material for organic synthesis to being used as a therapeutic agent in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylhydrazine to form 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
Starting Materials
4-(butylsulfanyl)benzaldehyde, phenylhydrazine
Reaction
Step 1: Dissolve 4-(butylsulfanyl)benzaldehyde (1.0 equiv) in ethanol and add phenylhydrazine (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for 6 hours., Step 3: Allow the reaction mixture to cool to room temperature and filter the precipitated product., Step 4: Wash the product with ethanol and dry under vacuum to obtain 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
科学研究应用
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has been found to have a wide range of scientific research applications. One of the most promising applications is its use as a therapeutic agent in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer drug. Additionally, this compound has been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been found to have anti-fungal properties, making it a potential candidate for the development of new antifungal drugs.
作用机制
The exact mechanism of action of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is not yet known. However, it is believed that the compound acts by targeting the cell membrane of the target cells. This causes the cell membrane to become more permeable and allows the compound to enter the cell and interact with its components. The compound is then believed to interact with enzymes and other proteins within the cell, which leads to the inhibition of cell growth and death.
生化和生理效应
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound has been found to have anti-fungal properties, suggesting its potential use as an antifungal agent. Furthermore, this compound has been found to have anti-oxidant properties, making it a potential candidate for the development of new anti-oxidant drugs.
实验室实验的优点和局限性
The use of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde in laboratory experiments has a number of advantages and limitations. One of the major advantages of using this compound is that it is relatively easy to synthesize, which makes it a convenient starting material for a variety of experiments. Additionally, this compound has a wide range of potential applications, making it a useful tool in a variety of scientific research. However, this compound is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
The potential applications of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde are still being explored. One potential future direction is the development of new anti-cancer drugs based on this compound. Additionally, this compound could be further investigated for its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Furthermore, this compound could be explored for its potential use as an anti-oxidant. Finally, this compound could be further investigated for its potential use as a starting material for organic synthesis.
属性
IUPAC Name |
3-(4-butylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-13-24-19-11-9-16(10-12-19)20-17(15-23)14-22(21-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZGIZCGJHLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)
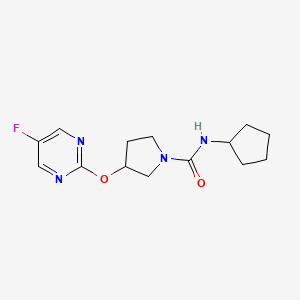
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)
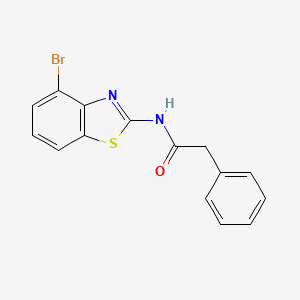
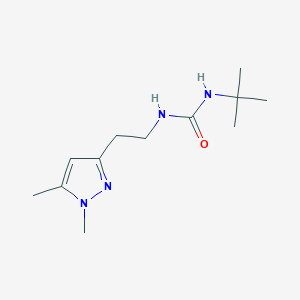
![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)
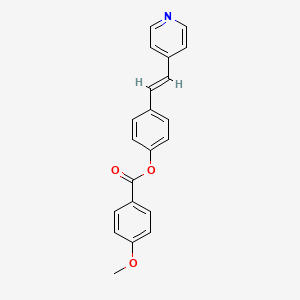
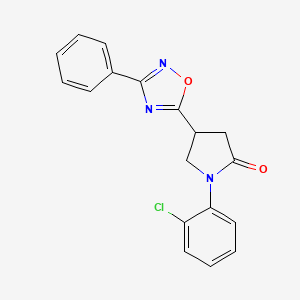
![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B2458235.png)
